5-Cyclopropoxy-4-(methylamino)nicotinonitrile
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Overview
Description
5-Cyclopropoxy-4-(methylamino)nicotinonitrile is an organic compound with the molecular formula C10H11N3O and a molar mass of 189.21 g/mol . This compound is a derivative of nicotinonitrile, which is known for its wide range of applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-(methylamino)nicotinonitrile typically involves the reaction of nicotinonitrile derivatives with appropriate reagents under controlled conditions. One common method is the Dimroth rearrangement, which involves the reaction of chalcones with malononitrile and secondary heterocyclic amines or sodium alcoholate . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-(methylamino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, often in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxides, reduced derivatives, and substituted nicotinonitrile compounds .
Scientific Research Applications
5-Cyclopropoxy-4-(methylamino)nicotinonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-(methylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Nicotinonitrile (3-cyanopyridine)
- Furo[2,3-b]pyridine derivatives
- Trisubstituted nicotinonitrile derivatives
Uniqueness
5-Cyclopropoxy-4-(methylamino)nicotinonitrile is unique due to its specific structural features, such as the cyclopropoxy and methylamino groups, which confer distinct chemical and biological properties compared to other nicotinonitrile derivatives .
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-(methylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3O/c1-12-10-7(4-11)5-13-6-9(10)14-8-2-3-8/h5-6,8H,2-3H2,1H3,(H,12,13) |
InChI Key |
CVVKOXMLHVUFIU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1C#N)OC2CC2 |
Origin of Product |
United States |
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